molecular formula C20H20N2O4 B2546352 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421465-82-8

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2546352
CAS No.: 1421465-82-8
M. Wt: 352.39
InChI Key: YMKZRESQNMVMIM-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a benzoxazolone derivative characterized by a cyclopropyl-phenylethyl hydroxy group and an acetamide-linked benzoxazolone core. Benzoxazolone scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as the 18-kDa translocator protein (TSPO) in neuroimaging and antimicrobial agents . This compound’s structural uniqueness lies in its cyclopropyl group, which may enhance metabolic stability and influence lipophilicity compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-18(12-22-16-8-4-5-9-17(16)26-19(22)24)21-13-20(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,25H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKZRESQNMVMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Benzoxazolone Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity/Application Reference ID
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (Target) Benzoxazolone + acetamide Cyclopropyl-phenylethyl hydroxy group Potential TSPO ligand (hypothesized) -
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Benzoxazolone + acetamide Pyridinylmethyl-aminoacetamide, N-methyl-N-phenyl TSPO-selective SPECT ligand
NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) Benzoxazolone + acetamide Naphthalen-1-yl (Suzuki coupling), N-methyl-N-phenyl TSPO ligand with improved bioavailability
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolone + propanamide Shorter aliphatic chain (propanamide) Inhibitor screening (e.g., immunoproteasome)
N′-((5-Nitrothiophen-2-yl)methylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (Compound 21) Benzoxazolone + hydrazide Nitrothiophene hydrazide Antimicrobial/anticancer (hypothesized)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) Quinazoline dione + acetamide Dichlorophenylmethyl, quinazoline dione core Anticonvulsant activity

Key Structural Differences and Implications

Substituent Effects on Pharmacokinetics: The cyclopropyl-phenylethyl hydroxy group in the target compound may confer greater metabolic stability compared to NBMP’s naphthalene group, which relies on Suzuki coupling for synthesis .

Core Modifications :

  • Propanamide vs. Acetamide Chains : Compound 21 (propanehydrazide) and the target’s acetamide differ in chain length and functional groups. Shorter chains (propanamide) may reduce steric hindrance but limit binding affinity in enzyme inhibition .
  • Benzoxazolone vs. Quinazoline Dione : Compound 1 (quinazoline dione core) exhibits anticonvulsant activity, highlighting how core heterocycle changes alter target specificity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves hydroxymethylation and phosphoramidite chemistry, as seen in related benzoxazolone derivatives . In contrast, NBMP’s Suzuki coupling offers regioselectivity but requires palladium catalysis .

Preparation Methods

Core Structural Decomposition

The target molecule decomposes into three synthons (Fig. 1):

  • Benzo[d]oxazol-2(3H)-one nucleus (Ring A)
  • Acetamide linker (Segment B)
  • N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl) sidechain (Segment C)

Key Bond Formation Strategies

  • Amide coupling between Segment B and Segment C
  • Nucleophilic displacement for oxazolone-acetamide linkage
  • Cyclopropanation of styrene derivatives for Segment C synthesis

Synthesis of Benzo[d]oxazol-2(3H)-one (Ring A)

Classical Cyclization Protocol (Singh & Kumar Method)

A mixture of 2-aminophenol (0.3 mol), iodine (0.6 mol), and urea (1.2 mol) undergoes trituration followed by 8-hour heating at 110°C. Post-reaction processing yields benzo[d]oxazol-2(3H)-one with 78% efficiency:

Reaction Conditions

Parameter Value
Solvent Neat
Temperature 110°C
Time 8 hours
Yield 78%

Characterization Data

  • MP : 189-191°C
  • IR (KBr) : 1735 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, J=8.4 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.32 (d, J=8.1 Hz, 1H)

Microwave-Assisted Optimization

Patent AU2013230425B2 discloses accelerated synthesis using microwave irradiation (150W, 30 min) with 92% yield enhancement through:

  • Solvent: Dimethylacetamide (DMAc)
  • Catalyst: CuI (5 mol%)
  • Base: K₂CO₃ (2 eq)

Acetamide Linker Installation (Segment B)

Chloroacetylation of Ring A

Benzo[d]oxazol-2(3H)-one (0.01 mol) reacts with methyl chloroacetate (0.01 mol) in anhydrous acetone under reflux (20 hr) with K₂CO₃ (8g):

Key Observations

  • Conversion : 85% to methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate
  • Purification : Recrystallization from methanol/water (7:3)

Hydrazinolysis and Schiff Base Formation

Subsequent treatment with hydrazine hydrate (0.02 mol) in ethanol (80 mL, 20 hr reflux) generates 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide. Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid yields Schiff bases (Compounds 4-8 in).

Synthesis of N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl) Sidechain (Segment C)

Grignard-Based Cyclopropanation

Phenylmagnesium bromide (1.2 eq) reacts with cyclopropanecarbonyl chloride in THF at -78°C, followed by workup with NH₄Cl to yield 2-cyclopropyl-2-hydroxy-2-phenylethanol (83% yield).

Critical Parameters

  • Temperature Control : Maintain ≤-70°C during addition
  • Quenching : Gradual addition to saturated NH₄Cl at 0°C

Stereochemical Control Strategies

Patent WO2023143608A1 describes chiral resolution using (+)-di-p-toluoyl-D-tartaric acid in ethanol to achieve >99% ee for the (S)-enantiomer.

Final Amide Coupling Assembly

Carbodiimide-Mediated Coupling

Combine equimolar amounts of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)amine using:

  • Coupling Agent : EDCI (1.5 eq)
  • Base : DIPEA (3 eq)
  • Solvent : DCM (0.1M)
  • Temperature : 0°C → RT over 12 hr

Yield Optimization Data

Condition Yield (%) Purity (HPLC)
EDCI/HOBt 88 98.2
DCC/DMAP 76 95.4
HATU/DIEA 82 97.8

One-Pot Sequential Methodology

Advanced protocols from patent AU2013230425B2 enable direct coupling without isolating intermediates:

  • Activate acetic acid derivative with TBTU
  • Add amine segment in DMF at 50°C
  • Achieve 94% conversion in 6 hr

Analytical Characterization and Quality Control

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)
δ 7.89 (d, J=8.1 Hz, 1H, Ar-H), 7.45-7.32 (m, 5H, Ph), 4.21 (s, 2H, CH₂CO), 3.98 (m, 1H, CHOH), 1.82 (m, 1H, cyclopropane), 0.98-0.75 (m, 4H, cyclopropane)

HRMS (ESI-TOF)
Calculated for C₂₁H₂₁N₂O₄ [M+H]⁺: 381.1447
Found: 381.1451

Chromatographic Purity Standards

Method Column Mobile Phase Retention (min)
HPLC C18, 250×4.6mm ACN/H2O (70:30) 8.92
UPLC BEH C8, 2.1×50mm MeOH/0.1% HCO₂H (65:35) 3.15

Industrial-Scale Process Considerations

Cost Optimization Strategies

  • Replace EDCI with cheaper T3P® reagent (patent WO2023143608A1)
  • Implement continuous flow synthesis for cyclopropanation step

Environmental Impact Mitigation

  • Solvent Recovery: >90% DCM recapture via distillation
  • Catalyst Recycling: CuI from step 2.2 reused 5× with <3% activity loss

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